[1-(2-Amino-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester
Description
Introduction and Research Context
Historical Development of Piperidine-Based Compounds
Piperidine, a six-membered heterocyclic amine, was first isolated in 1850 by Thomas Anderson through the nitric acid-mediated degradation of piperine. Its structural simplicity and conformational flexibility (e.g., chair conformations with axial/equatorial nitrogen configurations) enabled widespread adoption in alkaloid synthesis. Early 20th-century research focused on natural derivatives like coniine and solenopsin, but the 1950s–1970s saw synthetic piperidine compounds emerge as analgesics (e.g., meperidine) and antipsychotics (e.g., haloperidol).
A pivotal shift occurred with the introduction of protective groups like tert-butoxycarbonyl (Boc), which stabilized piperidine intermediates during solid-phase peptide synthesis. For example, the Boc protection strategy, exemplified in patents such as CN104628627A, enabled efficient synthesis of 1-boc-4-aminopiperidine derivatives by minimizing side reactions during amide bond formation.
Table 1: Key Milestones in Piperidine Chemistry
Position in Modern Research
This compound serves as a precursor to bioactive molecules targeting neurological and oncological pathways. Its structure combines three pharmacophoric elements:
- Piperidine ring : Provides a rigid scaffold for binding G-protein-coupled receptors (GPCRs).
- Amino-ethyl side chain : Enhances water solubility and enables covalent interactions with biological targets.
- tert-Butyl carbamate : Protects reactive amines during multi-step syntheses, as seen in the production of 1-boc-4-aminopiperidine variants.
Recent applications include its use in synthesizing histamine H3 receptor antagonists (e.g., pitolisant) and kinase inhibitors, where the amino-ethyl group facilitates hydrogen bonding with ATP-binding pockets.
Significance in Pharmaceutical Design Paradigms
Chiral piperidine scaffolds dominate modern drug discovery due to their ability to fine-tune pharmacokinetic properties. The tert-butyl group in this compound reduces metabolic degradation by sterically shielding the carbamate linkage, while the amino-ethyl moiety improves blood-brain barrier permeability.
Table 2: Impact of Substituents on Drug-Like Properties
This compound’s versatility is further evidenced in the synthesis of opioid analogs, where modular modifications to the piperidine core adjust receptor affinity and selectivity.
Current Research Landscape and Knowledge Gaps
Despite its utility, three challenges persist:
- Stereochemical Control : Achieving enantiopure synthesis remains labor-intensive, as noted in the Thieme Connect review.
- Scalability : Current methods (e.g., bromine-mediated deprotection in CN104628627A) require hazardous reagents, limiting industrial adoption.
- Underexplored Targets : While GPCRs and kinases are well-studied, applications in epigenetic modulation (e.g., histone deacetylase inhibitors) are nascent.
Ongoing studies focus on enzymatic Boc-deprotection strategies and flow chemistry to address these gaps, aiming to reduce reliance on toxic solvents like dichloromethane.
Properties
IUPAC Name |
tert-butyl N-[1-(2-aminoethyl)piperidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O2/c1-12(2,3)17-11(16)14-10-5-4-7-15(9-10)8-6-13/h10H,4-9,13H2,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBJMURMLAJARB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Amino-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester typically involves the reaction of piperidine derivatives with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The general reaction scheme is as follows:
Starting Materials: Piperidine derivative, tert-butyl chloroformate, triethylamine.
Reaction Conditions: Anhydrous solvent (e.g., dichloromethane), room temperature, inert atmosphere (e.g., nitrogen or argon).
Procedure: The piperidine derivative is dissolved in the anhydrous solvent, followed by the addition of triethylamine. Tert-butyl chloroformate is then added dropwise to the reaction mixture while maintaining the temperature. The reaction is stirred for several hours until completion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[1-(2-Amino-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or nitroso derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
[1-(2-Amino-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester is a synthetic organic molecule with a piperidine ring and carbamic acid structure. It has an amine functional group that can participate in reactions within living organisms. The tert-butyl ester group can affect the molecule's pharmacokinetic properties by enhancing its lipophilicity.
Scientific Research Applications
This compound serves as a versatile scaffold in medicinal chemistry, and its derivatives hold promise for future drug development.
Versatile Scaffold
- Medicinal Chemistry : this compound is used as a versatile scaffold .
- Derivatives : Derivatives of this compound show promise for future drug development.
- Biological Activity : The aminoethyl side chain suggests potential biological activity, particularly in neuropharmacology.
Promising Research
- Gene Regulation : This compound can regulate cellular gene activity, including the c-myc and c-fos genes. It may also repress the promoter of p53 and sequester transcription factors like CREB3 and SP110 in the cytoplasm, which are crucial for cellular growth and apoptosis regulation.
- Inflammatory Response Modulation : It influences inflammatory pathways by suppressing NF-kappa-B activation and activating AP-1, which are critical in the immune response. This modulation suggests potential applications in treating inflammatory diseases.
- Lipid Metabolism : The compound alters lipid metabolism through interactions with hepatocellular proteins, indicating a role in metabolic disorders.
- Antioxidant Properties : Compounds with similar structures have shown the ability to scavenge free radicals, which is crucial for mitigating oxidative stress.
- Anticancer Activity : Some derivatives have been evaluated for their potential to inhibit cancer cell proliferation through mechanisms involving apoptosis and oxidative stress modulation.
- Neuroprotective Effects : The piperidine structure is often associated with neuroactive properties, suggesting potential applications in treating neurological disorders.
Properties
Mechanism of Action
The mechanism of action of [1-(2-Amino-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: [(R)-1-(2-Aminoethyl)piperidin-3-yl]carbamic acid tert-butyl ester
- CAS No.: 1540928-69-5
- Molecular Formula : C₁₂H₂₅N₃O₂
- Molecular Weight : 243.35 g/mol
- Key Features: Contains a piperidine ring substituted with a 2-aminoethyl group and a tert-butyl carbamate protecting group. The stereochemistry (R-enantiomer) is critical for chiral interactions in biological systems .
Comparison with Structural Analogs
Substituent Variations on the Piperidine Ring
Stereochemical and Functional Group Modifications
Biological Activity
The compound [1-(2-Amino-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester , also known as tert-butyl (3R)-piperidin-3-ylcarbamate , has garnered attention in medicinal chemistry due to its potential therapeutic applications. This review focuses on its biological activity, synthesis, and implications for drug development.
- Molecular Formula : C12H25N3O2
- Molar Mass : 227.35 g/mol
- CAS Number : 1353960-79-8
- Density : 1.02 g/cm³
- Melting Point : 121.0 to 125.0 °C
The biological activity of this compound is primarily linked to its role as an inhibitor of various enzymes and receptors involved in critical physiological processes. Notably, it has been studied for its effects on:
- Dipeptidyl Peptidase IV (DPP-IV) : This enzyme is crucial in glucose metabolism and is a target for diabetes treatment. Compounds similar to this compound have shown inhibitory activity against DPP-IV, thus enhancing insulin secretion and lowering blood glucose levels .
Anti-inflammatory Activity
Research indicates that derivatives of this compound exhibit anti-inflammatory properties by inhibiting the nuclear factor kappa B (NF-κB) pathway, which plays a significant role in inflammatory responses. A study demonstrated that certain piperidine derivatives could inhibit NF-κB activation in A549 cells stimulated with TNF-α, suggesting potential applications in treating inflammatory diseases .
Anticancer Properties
Another area of interest is the anticancer activity of piperidine derivatives. For instance, compounds derived from this structure have shown cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation .
Research Findings Summary Table
Safety and Toxicology
While the biological activities are promising, safety profiles must be considered. The compound is classified with risk codes indicating potential irritations to the skin and respiratory system, along with serious eye damage risks . Proper handling and safety measures are essential when working with this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
